N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide
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Overview
Description
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group and a nitro-benzoyl hydrazinocarbothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps. One common approach starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with a thiocarbamoyl chloride derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets. The nitro-benzoyl hydrazinocarbothioyl moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrobenzoyl chloride
- 4-Methyl-3-nitrobenzoic acid
- 4-Methyl-3-nitrobenzyl chloride
Uniqueness
4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C16H14N4O4S |
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Molecular Weight |
358.4g/mol |
IUPAC Name |
4-methyl-N-[[(3-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H14N4O4S/c1-10-5-7-11(8-6-10)14(21)17-16(25)19-18-15(22)12-3-2-4-13(9-12)20(23)24/h2-9H,1H3,(H,18,22)(H2,17,19,21,25) |
InChI Key |
ICDBHDROFOMQCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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